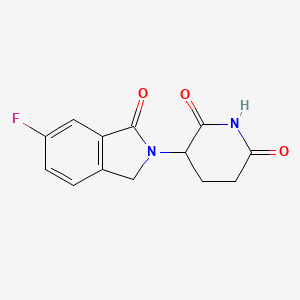
Lenalidomide-6-F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lenalidomide-6-F is a useful research compound. Its molecular formula is C13H11FN2O3 and its molecular weight is 262.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Lenalidomide-6-F, also known as 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of lenalidomide . The primary targets of lenalidomide are the CRL4 CRBN E3 ubiquitin ligase , IKZF1 , and IKZF3 . These targets play a crucial role in the regulation of immune response and cell proliferation .
Mode of Action
This compound acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This modulation leads to the proteasomal degradation of these transcription factors .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It has been shown to have immunomodulatory effects, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . Furthermore, it has been shown to decrease the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of specific disease-related proteins . In multiple myeloma, the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3, kills multiple myeloma cells . It also decreases the levels of TNF-alpha and IL-6, leading to changes in apoptosis of stem cells and malignant plasma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, P-glycoprotein (P-gp) inhibition could theoretically affect oral absorption and renal excretion of lenalidomide .
Biochemical Analysis
Biochemical Properties
3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione interacts with several biomolecules. It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity . This selective degradation is crucial for IMiD therapy .
Cellular Effects
3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a significant impact on various types of cells and cellular processes. It shows stronger anti-proliferative effects on multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) cell lines than Lenalidomide .
Molecular Mechanism
The molecular mechanism of action of 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Metabolic Pathways
Lenalidomide, its parent compound, is known to interact with several enzymes and cofactors .
Properties
IUPAC Name |
3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAQSGYWVZTYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![rac-(4R,4aS,7aS)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/new.no-structure.jpg)
